2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, a tetrazole ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile. In this case, cyclopropylmethyl azide can be reacted with a suitable nitrile under acidic conditions to form the tetrazole ring.
Coupling of the Rings: The final step involves coupling the thiadiazole and tetrazole rings. This can be achieved by reacting the thiadiazole derivative with the tetrazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in cancer cells or pathogens.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Phenyl-1H-tetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole
- 2-[(5-Methyl-1H-tetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole
- 2-[(5-Ethyl-1H-tetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole
Uniqueness
2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[(5-cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6S/c1-5-9-10-7(15-5)4-14-12-8(11-13-14)6-2-3-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXVAPSJLZSYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN2N=C(N=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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